Isoleucine Valsartan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

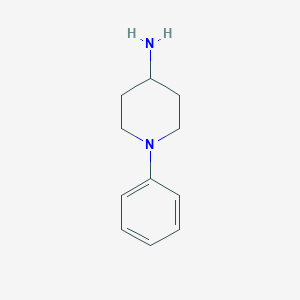

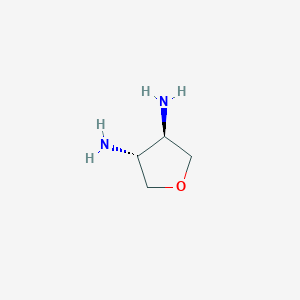

Isoleucine Valsartan, also known as N-(1-Oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-Isoleucine, is a medication that is commonly used for the treatment of high blood pressure and heart failure . It is a combination of two active ingredients, isoleucine and valsartan, that work together to lower blood pressure and improve heart function .

Synthesis Analysis

The synthesis of valsartan, one of the most currently used pharmaceutical agents in antihypertensive therapy, was described through five steps in an overall yield of 54% starting from 4’-methyl-2-cyanobiphenyl . The key step involved tetrazole ring formation catalyzed by Lewis acid .Molecular Structure Analysis

The molecular structure of Isoleucine Valsartan has been studied using various techniques such as mass isolated valsartan and its metabolite with messenger tagging vibrational spectroscopy .Chemical Reactions Analysis

The applied synthetic route involves N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . After optimization of the individual steps in batch, they were successfully transferred to continuous flow processes employing different reactor designs .Physical And Chemical Properties Analysis

The dissolution of valsartan showed either strength-dependent or strength-independent behavior for various values of pH, buffer capacity β, ionic strength I, and sink condition S of the tested media .科学的研究の応用

-

Bioequivalence Studies

- Field : Pharmaceutical Sciences

- Application : The study aimed to assess the quality of Valzan® tablet (160 mg, valsartan immediate release test formulation) by comparing its pharmacokinetic parameters with Diovan® tablet (160 mg, valsartan reference formulation) .

- Methods : Valzan® tablets were prepared according to a dry granulation method (roll compaction). A randomized, two-way, crossover, bioequivalence study was performed in 24 healthy male volunteers .

- Results : The analysis of variance (ANOVA) did not show any significant difference between the two formulations and 90% confidence intervals (CI) fell within the acceptable range for bioequivalence .

-

Inclusion Complexes to Improve Solubility

- Field : Pharmaceutical Chemistry

- Application : The study aimed to improve the poor oral bioavailability of valsartan by increasing its water solubility .

- Methods : Two inclusion complexes of valsartan were synthesized using VM-1 roll mill. Polysaccharide arabinogalactan from larch Larix sibirica (AG) and (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) were separately used as branched or truncated-cone inclusion carriers for valsartan .

- Results : Both of the two inclusion complexes successfully improved the solubility of valsartan (Valsartan/AG inclusion complex increased from 0.24 to 0.42 g L −1; Valsartan/HP-β-CD inclusion complex increased from 0.24 to 0.82 g L −1, +37 °C) .

-

Rapid Quantification in Human Plasma

- Field : Pharmacokinetics

- Application : The study aimed to develop a rapid high-performance liquid chromatographic (HPLC) method for the determination of valsartan in human plasma .

- Methods : The assay is based on protein precipitation using acetonitrile and fluorescence detection . The separation was carried out in reversed-phase conditions using a Chromolith Performance (RP-18e, 100×4.6 mm) column .

- Results : The assay enables the measurement of valsartan for therapeutic drug monitoring with a minimum quantification limit of 20 ng/ml . The coefficients of variation for inter-day and intra-day assay were found to be less than 6% .

-

Sustainable Stabilizer-Free Nanoparticle Formulations

- Field : Nanotechnology

- Application : The study aimed to enhance the bioavailability of the antihypertensive drug valsartan by creating sustainable stabilizer-free nanoparticle formulations .

- Methods : Valsartan-loaded polymeric nanoparticles were manufactured from Eudragit® RLPO using an emulsion–solvent evaporation method .

- Results : The nanoparticles were reduced in size (by 22%) and exhibited similar encapsulation efficiencies (96.4%). This more cost-effective and sustainable production method reduces the use of excipients and their expected emission into the environment .

-

Rapid Quantification in Human Plasma

- Field : Pharmacokinetics

- Application : The study aimed to develop a rapid high-performance liquid chromatographic (HPLC) method for the determination of valsartan in human plasma .

- Methods : The assay is based on protein precipitation using acetonitrile and fluorescence detection . The separation was carried out in reversed-phase conditions using a Chromolith Performance (RP-18e, 100×4.6 mm) column .

- Results : The assay enables the measurement of valsartan for therapeutic drug monitoring with a minimum quantification limit of 20 ng/ml . The coefficients of variation for inter-day and intra-day assay were found to be less than 6% .

-

Preparation and In Vitro Characterization of Valsartan-Loaded Ethyl Cellulose Nanoparticles

- Field : Nanotechnology

- Application : The study aimed to develop valsartan-loaded ethyl cellulose nanoparticles for improved drug delivery .

- Methods : The nanoparticles were prepared using an emulsion solvent evaporation method .

- Results : The prepared nanoparticles showed improved drug loading and encapsulation efficiency . The in vitro release studies revealed a sustained release profile for valsartan from the nanoparticles .

将来の方向性

特性

IUPAC Name |

(2S,3S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O3/c1-4-6-11-22(31)30(23(25(32)33)17(3)5-2)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,4-6,11,16H2,1-3H3,(H,32,33)(H,26,27,28,29)/t17-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLZEWHOZCZLAQ-SBUREZEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H]([C@@H](C)CC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoleucine Valsartan | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)

![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)

![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)